5-Bromophthalide

Vue d'ensemble

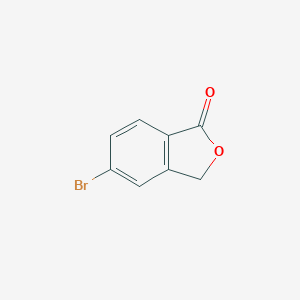

Description

5-Bromophthalide is an organic compound with the molecular formula C8H5BrO2. It is a derivative of phthalide, where a bromine atom is substituted at the fifth position of the benzene ring. This compound is known for its applications as an intermediate in the synthesis of various pharmacologically active substances, including the antidepressant drug citalopram .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-Bromophthalide involves the reduction of 4-bromophthalic anhydride in an organic solvent. This process yields a mixture of this compound and 6-Bromophthalide. The reaction mixture is then acidified, separated into aqueous and organic phases, and this compound is selectively crystallized from the organic phase .

Another method involves the liquid-phase catalytic oxidation of 4-bromo-o-xylene, which also produces this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The reduction of 4-bromophthalic anhydride is favored due to its efficiency and higher yield compared to other methods .

Analyse Des Réactions Chimiques

Reduction of 4-Bromophthalic Anhydride

One efficient method involves the reduction of 4-bromophthalic anhydride using sodium borohydride in an ether solvent such as tetrahydrofuran or ethylene glycol dimethyl ether. The reaction proceeds as follows:

-

Reaction Conditions :

- Temperature: 3-15 °C

- Solvent: Tetrahydrofuran or ethylene glycol dimethyl ether

- Reducing Agent: Sodium borohydride

- Reaction Scheme :

This method selectively produces a mixture enriched in 5-bromophthalide, with purities exceeding 80% after subsequent crystallization steps .

Diazotization and Bromination of Amino Phthalide

Another approach involves the diazotization of amino phthalide followed by bromination using cuprous bromide:

- Reaction Steps :

- Diazotization : Amino phthalide is treated with sodium nitrite in an acidic medium (hydrochloric or sulfuric acid) at low temperatures (0-5 °C).

- Bromination : The diazonium salt is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (30-90 °C).

This method allows for the formation of this compound through a well-defined mechanism, although specific conditions may vary .

Chemical Reactions Involving this compound

This compound can participate in various chemical reactions, expanding its utility in organic synthesis:

Nucleophilic Substitution Reactions

Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions where nucleophiles can replace the bromine atom.

Rearrangement Reactions

Under certain conditions, this compound can rearrange to form different isomers or derivatives, which may have distinct biological activities.

Esterification and Acylation

The carboxylic acid functionality allows for esterification reactions with alcohols, leading to various esters that may be useful in pharmaceutical applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate for Antidepressants

5-Bromophthalide serves as a crucial intermediate in the synthesis of citalopram , a widely used antidepressant. The compound is synthesized from 4-bromophthalic anhydride through various chemical reactions, including reduction and selective crystallization processes. This pathway allows for the efficient production of this compound, which can then be transformed into citalopram through established synthetic routes involving further reactions with cyano sources and Grignard reagents .

Synthesis Processes

The synthesis of this compound can be achieved through several methods:

- Reduction of 4-bromophthalic Anhydride : This method involves the reduction of 4-bromophthalic anhydride in an organic solvent, yielding a mixture from which this compound can be selectively crystallized .

- Nitration and Reduction Techniques : Another approach involves nitration followed by nitro reduction and diazotization-bromination reactions using phthalic imidine as a starting material. This method has shown yields above 48% .

Agrochemical Applications

This compound is also utilized in the agrochemical sector. Its properties as an organic intermediate make it suitable for developing various agricultural chemicals, including herbicides and pesticides. The compound's ability to undergo further chemical transformations enhances its utility in creating effective agrochemical products .

Dye Manufacturing

In addition to its pharmaceutical and agrochemical uses, this compound finds applications in the dye industry. It serves as a precursor for synthesizing various dyes and pigments due to its reactive bromine atom, which can participate in substitution reactions to form colored compounds .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for citalopram | Key role in antidepressant synthesis |

| Agrochemicals | Development of herbicides and pesticides | Important organic intermediate |

| Dye Manufacturing | Precursor for dyes and pigments | Involves bromination reactions |

Case Studies

- Citalopram Synthesis : A study detailed the efficient conversion of this compound into citalopram using a multi-step synthetic approach involving Grignard reagents. This method highlighted the compound's significance in producing effective antidepressants .

- Agrochemical Development : Research demonstrated the application of this compound in synthesizing novel herbicides, showcasing its versatility beyond pharmaceuticals .

Mécanisme D'action

The mechanism of action of 5-Bromophthalide is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, in the synthesis of citalopram, this compound undergoes several chemical transformations to form the final active drug. The molecular targets and pathways involved depend on the specific compound synthesized from this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromophthalide: Similar structure but with the bromine atom at the fourth position.

6-Bromophthalide: Similar structure but with the bromine atom at the sixth position.

Phthalide: The parent compound without the bromine substitution.

Uniqueness

5-Bromophthalide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of citalopram highlights its importance in medicinal chemistry .

Activité Biologique

5-Bromophthalide, a compound with the chemical formula C₈H₅BrO₂, is a derivative of phthalide and has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by data tables and relevant case studies.

- Molecular Weight : 213.03 g/mol

- Melting Point : 162–166 °C

- CAS Number : 64169-34-2

This compound is often utilized in organic synthesis and has been studied for its role as an intermediate in various pharmaceutical compounds, including the drug roxadustat .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Properties : Several studies have reported the cytotoxic effects of this compound on cancer cell lines. It has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. For instance, a study revealed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines .

- Anti-inflammatory Effects : this compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in inflammation and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation .

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Data Table: Biological Activities of this compound

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers at Amrita School of Pharmacy highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggested that it could serve as a potential candidate for developing new antibiotics . -

Cytotoxicity in Cancer Cells :

In another investigation, this compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell proliferation rates, with IC50 values indicating potent cytotoxicity at lower concentrations . -

Anti-inflammatory Mechanism :

A recent study demonstrated that this compound effectively reduced inflammation markers in a rat model of arthritis. The compound significantly lowered levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions .

Propriétés

IUPAC Name |

5-bromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSPXLCLQIZFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345267 | |

| Record name | 5-Bromophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-34-2 | |

| Record name | 5-Bromophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(3H)-Isobenzofuranone, 5-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 5-Bromophthalide in pharmaceutical synthesis?

A1: this compound is a crucial building block in the synthesis of Citalopram [, , , ]. Citalopram is a medication primarily prescribed to treat depression.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C8H5BrO2 []. Its molecular weight is 213.03 g/mol.

Q3: Can you describe a recent innovative approach to synthesizing a key intermediate of Citalopram using this compound?

A3: Researchers successfully implemented a sustainable method utilizing micelle-enabled C(sp2)-C(sp3) cross-electrophile coupling []. This reaction involved this compound and 1-benzyl-4-iodopiperidine in the presence of a copper co-catalyst within a micellar system. This method is notable for its use of an aqueous medium, avoiding reprotoxic polar aprotic solvents often employed in such reactions. This approach has been successfully scaled up to kilogram quantities, demonstrating its practicality for pharmaceutical production [].

Q4: Are there alternative synthetic routes for this compound?

A4: Yes, one method involves the treatment of 4-bromo-o-xylene with oxygen in the presence of a Co(OAc)2-Mn(OAc)2-NaBr catalyst system, using acetic acid as the solvent [, ]. This approach offers a satisfactory yield of this compound.

Q5: Has the crystal structure of this compound been determined?

A5: Yes, this compound crystallizes with two nearly identical molecules present within the asymmetric unit []. This structural information can be valuable for understanding its reactivity and interactions in chemical reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.